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molecular formula C10H12BrNO B185346 N-(2-bromo-4,5-dimethylphenyl)acetamide CAS No. 22364-28-9

N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No. B185346
M. Wt: 242.11 g/mol
InChI Key: SUNBHBXAMLHMAE-UHFFFAOYSA-N
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Patent
US07329673B2

Procedure details

Potassium hydroxide (15.9 g, 284 mmol) was added to a stirred solution of N-2-bromo-4,5-dimethylphenyl)acetamide (1-7) (17.2 g, 71.0 mmol) in methanol (350 mL) at ambient temperature. After stirring at approximately 80° C. for 18 h, the reaction mixture was cooled and the organic volatiles removed in vacuo. The remaining aqueous phase was diluted with additional water (65 mL) and the resultant solid product was filtered, washed with water and dried in vacuo to afford 1-8 as a white solid.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([CH3:11])=[CH:6][C:5]=1[NH:12]C(=O)C>CO>[Br:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([CH3:11])=[CH:6][C:5]=1[NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
17.2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)C)NC(C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at approximately 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic volatiles removed in vacuo
ADDITION
Type
ADDITION
Details
The remaining aqueous phase was diluted with additional water (65 mL)
FILTRATION
Type
FILTRATION
Details
the resultant solid product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(N)C=C(C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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